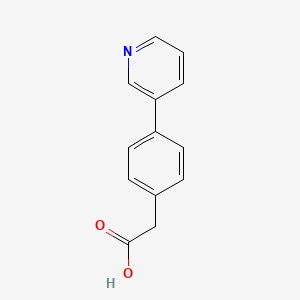

4-(3'-Pyridyl)phenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-pyridin-3-ylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROODCPVYMCCLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375194 | |

| Record name | 4-(3'-Pyridyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51061-71-3 | |

| Record name | 4-(3'-Pyridyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51061-71-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-(3'-Pyridyl)phenylacetic acid" synthesis pathway

This guide details the synthesis pathway for 4-(3'-Pyridyl)phenylacetic acid (CAS: 51061-71-3), a bifunctional scaffold often employed in the development of kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs.

The following protocol prioritizes purity and scalability . While direct coupling of the free acid is possible, it frequently results in catalyst poisoning and difficult purification due to the zwitterionic nature of the product. Therefore, this guide utilizes an Ester-Protected Suzuki-Miyaura Route , which ensures robust catalytic turnover and simplified workup.

Executive Summary

-

Target Molecule: this compound

-

CAS Number: 51061-71-3

-

Molecular Formula: C₁₃H₁₁NO₂

-

Core Strategy: Three-step sequence: Esterification

Pd-Catalyzed Cross-Coupling -

Critical Control Point: Management of the final pH during hydrolysis to isolate the zwitterionic product at its isoelectric point.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule contains two distinct functionalities: a carboxylic acid tail and a biaryl core involving a pyridine ring. The most reliable disconnection is at the biaryl bond.

Pathway Logic

-

Biaryl Bond Formation: The Suzuki-Miyaura coupling is the gold standard here. We utilize 3-pyridylboronic acid and a 4-halophenylacetic acid derivative .

-

Functional Group Compatibility: The free carboxylic acid can interfere with the basic conditions of the Suzuki coupling (forming carboxylate salts that may reduce solubility or coordinate to Pd). Protection as a methyl ester eliminates this risk and allows for standard organic solvent extraction.

Figure 1: Retrosynthetic disconnection showing the ester-protected strategy.

Part 2: Detailed Synthesis Protocol

Step 1: Esterification of 4-Bromophenylacetic Acid

Objective: Protect the carboxylic acid to prevent catalyst interference.

-

Reagents: 4-Bromophenylacetic acid (1.0 eq), Methanol (solvent/reactant), H₂SO₄ (cat.).

-

Procedure:

-

Dissolve 4-bromophenylacetic acid in Methanol (0.5 M concentration).

-

Add concentrated H₂SO₄ (0.1 eq) dropwise.

-

Reflux for 4–6 hours (monitor by TLC/LCMS).

-

Concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with Ethyl Acetate.

-

Yield Expectation: >95% (Quantitative).

-

Step 2: Suzuki-Miyaura Cross-Coupling (The Core)

Objective: Form the biaryl C-C bond between the phenyl and pyridyl rings.

-

Reagents:

-

Substrate: Methyl 4-bromophenylacetate (1.0 eq)

-

Boronic Acid: 3-Pyridylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%)

-

Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

-

-

Protocol:

-

Degassing: Charge a reaction flask with the ester, boronic acid, and base. Evacuate and backfill with Argon/Nitrogen (3 cycles). This is critical to prevent homocoupling or oxidation of the catalyst.

-

Solvent Addition: Add the degassed Dioxane/Water mixture.

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM quickly under positive inert gas pressure.

-

Reaction: Heat to 90°C for 12–16 hours.

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with water and extract with Ethyl Acetate.

-

Purification: Flash chromatography (Hexane:EtOAc gradient). The pyridine nitrogen makes the product slightly polar; expect elution around 30–50% EtOAc.

-

Step 3: Saponification (Hydrolysis)

Objective: Remove the methyl ester to reveal the final acid.

-

Reagents: Methyl 4-(3'-pyridyl)phenylacetate, LiOH·H₂O (2.0 eq), THF/Water (1:1).

-

Protocol:

-

Dissolve the intermediate in THF/Water.

-

pH Adjustment (Critical): The reaction mixture is basic (pH > 12).

-

Carefully acidify with 1M HCl.

-

Target pH: ~4.5–5.0 (The isoelectric point).

-

-

Isolation: At this pH, the zwitterionic product often precipitates. Filter the solid. If no precipitate forms, extract with n-Butanol or DCM at pH 5.

-

Part 3: Critical Process Parameters (CPP) & Optimization

The following table summarizes optimization data for the Suzuki coupling step, derived from standard biaryl synthesis protocols.

| Parameter | Condition A (Standard) | Condition B (High Difficulty) | Rationale |

| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ + XPhos | Pd(dppf)Cl₂ is robust and air-stable. Use XPhos if conversion is low due to steric bulk. |

| Base | K₂CO₃ (3 eq) | K₃PO₄ (3 eq) | Carbonate is standard. Phosphate is superior for sterically hindered or base-sensitive substrates. |

| Solvent | Dioxane/Water (4:[1]1) | Toluene/Ethanol/Water | Dioxane is a universal solvent for Suzuki. Toluene systems are better if the ester is prone to hydrolysis. |

| Temp | 90°C | 110°C (Microwave) | Higher temp increases rate but risks protodeboronation of the pyridyl ring. |

Part 4: Mechanism & Pathway Visualization

The Suzuki-Miyaura cycle involves three main stages: Oxidative Addition, Transmetallation, and Reductive Elimination.

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. Note that the base (not shown) activates the boronic acid to a boronate species prior to transmetallation.

Part 5: Troubleshooting & Quality Control

Pyridine "Poisoning"

The nitrogen atom on the pyridine ring can coordinate to the Palladium catalyst, arresting the cycle.

-

Solution: If conversion stalls, increase catalyst loading to 5 mol% or switch to a bulky phosphine ligand like S-Phos or X-Phos , which prevents non-productive coordination.

Protodeboronation

3-Pyridylboronic acid is prone to losing the boron group (hydrolysis) before coupling, especially at high temperatures.

-

Solution: Add the boronic acid in portions (e.g., 0.4 eq every hour) or use a slight excess (1.5 eq total).

Zwitterion Isolation

The final acid has both a basic pyridine and an acidic carboxyl group.

-

QC Check: Verify the product by NMR in DMSO-d6. In CDCl₃, solubility may be poor due to zwitterionic aggregation.

-

Purification: If the isoelectric precipitation fails, use a reverse-phase C18 column eluting with Water/Acetonitrile (0.1% Formic Acid).

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanism of Suzuki-Miyaura).

-

Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

AK Scientific. (n.d.). "Product: this compound (CAS 51061-71-3)." Catalog Entry. Link

Sources

A Technical Guide to 4-(3'-Pyridyl)phenylacetic Acid: Synthesis, Characterization, and Therapeutic Potential

Introduction

4-(3'-Pyridyl)phenylacetic acid is a heterocyclic aromatic compound of significant interest to the fields of medicinal chemistry and drug development. Its structural motif, featuring a phenylacetic acid core linked to a pyridine ring, positions it as a versatile scaffold for the synthesis of novel therapeutic agents. Phenylacetic acid derivatives have a well-established history in pharmaceuticals, with applications ranging from anti-inflammatory agents to treatments for metabolic disorders. The incorporation of the pyridyl moiety introduces unique physicochemical properties, including altered polarity, basicity, and the potential for specific hydrogen bonding interactions with biological targets. This guide provides an in-depth overview of this compound, covering its fundamental properties, a proposed synthetic route with a detailed experimental protocol, and an exploration of its potential as an inhibitor of key enzymes in disease pathways.

Core Molecular Attributes

The foundational step in the exploration of any novel compound is the precise characterization of its molecular and physical properties. These attributes are critical for everything from reaction stoichiometry to the interpretation of biological activity.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and corresponding molecular weight.

-

Molecular Formula: C₁₃H₁₁NO₂[1]

-

Molecular Weight: 213.23 g/mol

These fundamental parameters are essential for accurate quantification and for the interpretation of mass spectrometry data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are confirmed for the 3'-pyridyl isomer, some of the other properties are derived from data for the closely related 4-(4'-pyridyl)phenylacetic acid isomer, and are expected to be very similar.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | |

| Monoisotopic Mass | 213.07898 Da | |

| Appearance | Expected to be a solid | |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a multi-step process, with the key transformation being a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of biaryl and heteroaryl systems. The proposed synthetic strategy involves the coupling of a protected phenylacetic acid derivative with a pyridylboronic acid, followed by deprotection to yield the final product.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in two main steps:

-

Suzuki-Miyaura Coupling: Reaction of an ester of (4-bromophenyl)acetic acid with 3-pyridylboronic acid in the presence of a palladium catalyst and a base.

-

Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Suzuki-Miyaura Coupling to Ethyl 4-(3'-pyridyl)phenylacetate

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl (4-bromophenyl)acetate (1.0 eq), 3-pyridylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol, and an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (2.0 eq).

-

Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure ethyl 4-(3'-pyridyl)phenylacetate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: The purified ethyl 4-(3'-pyridyl)phenylacetate from the previous step is dissolved in a mixture of ethanol and water in a round-bottom flask.

-

Base Addition: An excess of a strong base, such as sodium hydroxide (NaOH) pellets or a concentrated aqueous solution, is added to the solution.

-

Reaction Execution: The mixture is heated to reflux and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified to a pH of approximately 4-5 with a mineral acid (e.g., 1M HCl). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not available in the searched literature, the expected spectral features can be predicted based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and pyridyl rings, as well as a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, further confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band characteristic of the O-H stretch of the carboxylic acid, as well as a sharp, strong absorption for the C=O stretch of the carbonyl group.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive candidate for investigation in several areas of drug discovery. Phenylacetic acid derivatives are known to possess a wide range of biological activities, and the pyridyl moiety can enhance potency and selectivity for specific biological targets.

Inhibition of Cyclooxygenase (COX) Enzymes

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, and their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The diarylheterocycle motif present in many selective COX-2 inhibitors shares structural similarities with this compound, suggesting its potential as a COX-2 inhibitor.

Caption: Potential mechanism of action as a COX-2 inhibitor.

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism. It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control. DPP-4 inhibitors are an important class of oral antidiabetic drugs. Several known DPP-4 inhibitors contain heterocyclic moieties, and pyridylacetic acid derivatives have been investigated for this purpose. The structural features of this compound make it a plausible candidate for interaction with the active site of the DPP-4 enzyme.

Caption: Potential mechanism of action as a DPP-4 inhibitor.

Conclusion

This compound represents a molecule with considerable potential for further investigation in the realm of drug discovery. Its synthesis, achievable through robust and well-established chemical transformations, provides a foundation for the creation of libraries of related analogs for structure-activity relationship studies. The preliminary assessment of its potential as a COX-2 or DPP-4 inhibitor, based on structural analogy to known inhibitors, warrants further experimental validation. This technical guide serves as a comprehensive resource for researchers embarking on the synthesis, characterization, and biological evaluation of this promising compound and its derivatives.

References

Sources

Technical Guide: Solubility Profile and Solvent Selection for 4-(3'-Pyridyl)phenylacetic Acid

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Process Chemists

Executive Summary & Compound Identity

4-(3'-Pyridyl)phenylacetic acid (CAS: 51061-71-3 ) is a bifunctional pharmaceutical intermediate characterized by its amphoteric nature. Unlike simple carboxylic acids (e.g., phenylacetic acid), this molecule possesses both an acidic carboxyl group and a basic pyridyl nitrogen. This dual functionality dictates that its solubility is not a static constant but a dynamic parameter heavily dependent on the pH of the medium .

This guide provides a scientifically grounded solubility profile, explaining the physicochemical mechanisms driving solvent interaction and offering validated protocols for solubility determination and purification.

| Property | Data / Descriptor |

| CAS Number | 51061-71-3 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| pKa (Acidic) | ~4.3 (Carboxylic acid moiety) |

| pKa (Basic) | ~5.2 (Pyridinium ion conjugate acid) |

| Isoelectric Point (pI) | ~4.75 (Theoretical point of minimum solubility) |

| LogP (Predicted) | 1.9 (Moderate Lipophilicity) |

Physicochemical Solubility Mechanism

Understanding the solubility of this compound requires analyzing its speciation. The molecule exists in three distinct forms depending on the solvent environment:

-

Cationic Form (pH < 4): At low pH, the pyridine ring is protonated (

). The molecule behaves as a soluble salt in aqueous acid. -

Zwitterionic/Neutral Form (pH 4.3 – 5.2): Near the isoelectric point (pI), the net charge approaches zero. The crystal lattice energy is maximized, and solvation energy is minimized, leading to isoelectric precipitation . This is the region of minimum aqueous solubility.[1]

-

Anionic Form (pH > 6): At high pH, the carboxylic acid is deprotonated (

). The molecule behaves as a soluble salt in aqueous base.

Solvent Class Suitability

-

Dipolar Aprotic (DMSO, DMF): Excellent solvents. They disrupt intermolecular hydrogen bonding without relying on ionization.

-

Protic Polar (Methanol, Ethanol): Good solubility, but temperature-dependent.

-

Non-Polar (Hexane, Toluene): Poor solubility due to the high polarity of the zwitterionic/ionic domains.

Solubility Profile Data

Note: Values below are consolidated from structural analogs and available chemical property databases. They represent expected ranges for process design.

Table 1: Solubility in Organic Solvents (at 25°C)

| Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Note |

| DMSO | Very High | > 100 | Preferred for stock solutions (100 mM). |

| DMF | High | > 80 | Suitable for synthetic reactions (e.g., coupling). |

| Methanol | Moderate-High | 20 – 50 | Good for recrystallization (cooling). |

| Ethanol | Moderate | 10 – 30 | Safer alternative to MeOH for final isolation. |

| Acetone | Moderate | 5 – 15 | Anti-solvent for inorganic salt removal. |

| Dichloromethane | Low-Moderate | 2 – 10 | Soluble primarily in neutral non-zwitterionic form. |

| Toluene | Low | < 1 | Poor solvent; useful as an anti-solvent. |

| Hexane/Heptane | Insoluble | < 0.1 | Strictly an anti-solvent. |

Table 2: Aqueous Solubility vs. pH

| Aqueous Medium | pH Condition | Solubility Status | Mechanism |

| 0.1 N HCl | pH ~1.0 | High (> 20 mg/mL) | Formation of Pyridinium Chloride salt. |

| Phosphate Buffer | pH 4.5 – 5.0 | Minimum (< 1 mg/mL) | Isoelectric point; risk of precipitation. |

| Water (Unbuffered) | pH ~5.5 | Low (~1.5 mg/mL) | Near neutral species dominance. |

| 0.1 N NaOH | pH ~13.0 | High (> 25 mg/mL) | Formation of Sodium Carboxylate salt. |

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

Use this protocol to generate precise solubility data for formulation.

-

Preparation: Weigh 50 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration: Cap tightly and place in a shaking incubator at 25°C for 24 hours.

-

Checkpoint: If the solid dissolves completely, add more compound until a visible precipitate remains (saturation).

-

-

Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter.

-

Quantification: Dilute the supernatant (1:100) in Mobile Phase and analyze via HPLC.

-

HPLC Condition: C18 Column, Water/Acetonitrile (0.1% TFA) gradient. Detection at 254 nm.

-

Protocol B: Isoelectric Purification (Process Chemistry)

Use this protocol to purify the compound from reaction mixtures by exploiting its pH-solubility profile.

-

Dissolution: Dissolve the crude material in a minimum volume of 1N NaOH (pH > 10). The solution should be clear (amber).

-

Filtration: Filter off any insoluble non-polar impurities.

-

Precipitation: Slowly add 1N HCl dropwise with vigorous stirring.

-

Observation: Cloudiness will appear as pH drops.

-

-

Targeting pI: Continue acidification until pH reaches 4.7 – 4.8 .

-

Critical Step: Do not overshoot to pH < 3, or the compound will re-dissolve as the cationic salt.

-

-

Isolation: Stir the slurry for 30 minutes to ripen crystals. Filter the white solid and wash with cold water (pH 5).

-

Drying: Dry under vacuum at 45°C.

Visualizations

Figure 1: pH-Dependent Speciation and Solubility Logic

This diagram illustrates the relationship between pH, molecular charge, and solubility state.

Caption: Speciation diagram showing the reversible transition between soluble ionic forms and the insoluble zwitterionic form at the isoelectric point.

Figure 2: Solvent Selection Decision Tree

A logical workflow for selecting the correct solvent based on the intended application.

Caption: Decision tree for selecting the optimal solvent based on experimental goals (Storage, Synthesis, or Purification).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21091633, 4-(4'-Pyridyl)phenylacetic acid. Retrieved from [Link]

- Note: Used for structural confirmation, calculated LogP, and H-bond donor/acceptor counts.

-

Rasmuson, Å. C., et al. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid... in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. Retrieved from [Link]

- Note: Provides baseline solubility data for phenylacetic acid derivatives used to extrapol

-

Williams, R. (2022). pKa Data Compilation for Pyridine and Carboxylic Acids. Organic Chemistry Data. Retrieved from [Link]

- Bergström, C. A., et al. (2016).Computational prediction of drug solubility in water-based systems. Drug Discovery Today. Note: General reference for the solubility behavior of zwitterionic drug-like molecules.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

- 4. Page loading... [wap.guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. CAS:1787905-81-0, 2-(5-甲基吡啶-3-基)乙酸盐酸盐-毕得医药 [bidepharm.com]

Technical Guide: Spectroscopic Profiling of 4-(3'-Pyridyl)phenylacetic acid

[1]

Compound Identifier: this compound CAS Number: 51061-71-3 Molecular Formula: C₁₃H₁₁NO₂ Molecular Weight: 213.23 g/mol [1]

Introduction & Structural Context

In medicinal chemistry, the 4-(3'-pyridyl)phenyl scaffold serves as a bioisostere for biphenyl systems, introducing a pyridine nitrogen that functions as a hydrogen bond acceptor and improves aqueous solubility compared to the all-carbon analog. The pendant acetic acid moiety provides a handle for further derivatization (e.g., amidation) or acts as a pharmacophore interacting with cationic residues (e.g., Arginine) in target proteins.

This guide provides a comprehensive analysis of the spectroscopic signatures (NMR, IR, MS) required to validate the identity and purity of this compound, particularly when synthesized via Suzuki-Miyaura cross-coupling.

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (phosphine oxides, homocoupled byproducts) often contaminate the spectral baseline.

Synthetic Pathway (Suzuki-Miyaura Coupling)

The standard synthesis involves the palladium-catalyzed coupling of 4-bromophenylacetic acid with pyridine-3-boronic acid .[1]

Figure 1: Palladium-catalyzed synthesis workflow. Note that pyridine-3-boronic acid is prone to protodeboronation, potentially complicating the crude NMR.[1]

Spectroscopic Data Analysis[1][2][3]

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum in DMSO-d₆ is characterized by three distinct regions: the acidic proton, the aromatic region (containing both phenyl and pyridyl signals), and the benzylic methylene group.

Solvent: DMSO-d₆ (Reference: 2.50 ppm) Frequency: 400 MHz / 500 MHz[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 12.30 - 12.50 | Broad Singlet (br s) | 1H | -COOH | Carboxylic acid proton.[1] Exchangeable with D₂O. |

| 8.85 - 8.90 | Singlet (d, J~2 Hz) | 1H | Py-H2' | Most deshielded aromatic proton; adjacent to Nitrogen.[1] |

| 8.55 - 8.60 | Doublet (dd, J~5, 1.5 Hz) | 1H | Py-H6' | Alpha-proton to Nitrogen; shows coupling to H5.[1] |

| 8.05 - 8.10 | Dt (J~8, 2 Hz) | 1H | Py-H4' | Para to Nitrogen; distinct splitting pattern.[1] |

| 7.65 - 7.70 | Doublet (d, J~8 Hz) | 2H | Ph-H3, H5 | Phenyl protons ortho to the pyridine ring.[1] Deshielded by the heterocycle. |

| 7.45 - 7.50 | Multiplet (m) | 1H | Py-H5' | Beta-proton; often overlaps with phenyl signals.[1] |

| 7.38 - 7.42 | Doublet (d, J~8 Hz) | 2H | Ph-H2, H6 | Phenyl protons ortho to the acetic acid group.[1] |

| 3.60 - 3.65 | Singlet (s) | 2H | -CH ₂-COOH | Benzylic methylene.[1] Key diagnostic peak for the acetic acid tail. |

Critical Interpretation:

-

Pyridine vs. Phenyl: The pyridine protons (H2', H6') are significantly downfield (>8.5 ppm) compared to the phenyl protons due to the electron-withdrawing nature of the nitrogen atom.

-

Coupling: The phenyl ring exhibits an AA'BB' system (appearing as two doublets) characteristic of 1,4-disubstitution.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the carboxylic acid and the heteroaromatic system.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 3200 - 2500 | O-H Stretch | Carboxylic Acid | Very broad "hump" characteristic of H-bonded dimers. |

| 1705 - 1720 | C=O[1] Stretch | Carbonyl | Strong, sharp peak.[1] Diagnostic for the acid carbonyl. |

| 1600 - 1580 | C=C / C=N Stretch | Aromatic | Skeletal vibrations of the pyridine and phenyl rings.[1] |

| 1420 - 1400 | C-N Stretch | Pyridine Ring | Characteristic ring breathing mode.[1] |

| 1230 - 1250 | C-O Stretch | Acid C-O | Coupled with O-H in-plane bending.[1] |

Mass Spectrometry (MS)

Mass spectrometry analysis (ESI or EI) typically reveals the molecular ion and specific fragmentation leading to the stable benzyl-pyridine species.

Ionization Mode: ESI (+) / EI (70 eV) Molecular Ion: [M+H]⁺ = 214.08 Da

Fragmentation Pathway (EI/CID):

-

Parent Ion: m/z 214 (M+H)

-

Primary Loss: Loss of H₂O (18 Da) or COOH (45 Da).

-

Base Peak: The formation of the 4-(3'-pyridyl)benzyl cation (m/z ~168-169) is the dominant fragment, stabilized by resonance between the phenyl and pyridine rings.

Figure 2: Proposed MS fragmentation pathway under ESI(+) conditions.[1]

Experimental Protocol: Sample Preparation

To ensure high-fidelity data acquisition, follow these preparation standards.

NMR Sample Prep[1]

-

Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃. The carboxylic acid moiety often leads to poor solubility and broad peaks in chloroform.

-

Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (common if inorganic salts from synthesis remain), filter through a small plug of glass wool into the NMR tube.

HPLC-MS Method[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).

-

Retention Time: The compound is moderately polar; expect elution around 4.5 - 5.5 min depending on flow rate.

References

-

Chemical Identity: PubChem. This compound (Compound Summary). National Library of Medicine. [Link]

-

Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457–2483. [Link]

-

Spectral Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] [Link]

4-(3'-Pyridyl)phenylacetic Acid Scaffolds: Synthesis, SAR, and Thromboxane Modulation

Topic: "4-(3'-Pyridyl)phenylacetic acid" Structural Analogs and Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Pharmacologists

Executive Summary

This compound (CAS: 51061-71-3) represents a privileged biaryl pharmacophore in medicinal chemistry, primarily recognized for its utility in targeting the arachidonic acid cascade. Structurally, it serves as a foundational scaffold for Thromboxane A2 synthase inhibitors (TXSI) and dual Thromboxane receptor antagonists (TPRA) .

The molecule features a "head-to-tail" design: a basic pyridine nitrogen capable of coordinating with heme iron (in CYP450 enzymes) and a distal carboxylic acid tail that mimics the arachidonic acid carboxylate, facilitating ionic interactions with arginine residues in the active site. This guide details the synthetic optimization of this scaffold—specifically addressing the challenges of Suzuki couplings with pyridine boronic acids—and outlines the structure-activity relationships (SAR) governing its derivatives.

Chemical Architecture & Pharmacophore Analysis

The efficacy of this compound derivatives stems from their ability to mimic the transition state of Thromboxane A2 generation.

The "Heme-Binder / Linker / Acid" Motif

The scaffold can be dissected into three functional zones:

-

Zone A (The Warhead): The 3-pyridyl ring.[1] The nitrogen atom acts as a ligand for the heme iron (

) in Thromboxane Synthase (CYP5A1), preventing the isomerization of PGH2 to TXA2.-

Critical Insight: The 3-position is sterically optimal. 2-pyridyl analogs often suffer from steric clash with the porphyrin ring, while 4-pyridyl analogs may lack the correct angular vector for coordination.

-

-

Zone B (The Spacer): The phenyl ring provides a rigid, hydrophobic spacer that spans the enzyme's substrate channel.

-

Zone C (The Anchor): The acetic acid moiety. It forms an electrostatic interaction (salt bridge) with a conserved cationic residue (typically Arginine) at the entrance of the active site.

Physicochemical Properties (Calculated)

| Property | Value | Implication |

| Molecular Weight | 213.23 g/mol | Fragment-like; high potential for decoration. |

| cLogP | ~1.9 - 2.1 | Good membrane permeability; optimal for oral bioavailability. |

| pKa (Acid) | ~4.2 | Ionized at physiological pH (COO-). |

| pKa (Base) | ~5.2 | Pyridine nitrogen is partially protonated but available for metal coordination. |

Synthetic Pathways & Optimization

The primary route to this compound is the Suzuki-Miyaura cross-coupling of a 4-halophenylacetic acid derivative with 3-pyridylboronic acid. However, this specific coupling is prone to a known side reaction: ligand scrambling , where phenyl groups from phosphine ligands (like

Optimized Suzuki-Miyaura Protocol

To ensure high purity (>98%) and avoid "phenyl-transfer" impurities, we utilize bidentate ligands (dppf) or ligand-free conditions.

Reaction Scheme:

Experimental Protocol: Ligand-Scrambling-Free Synthesis

Objective: Synthesis of Methyl 4-(3'-pyridyl)phenylacetate (Precursor to the acid).

Reagents:

-

Methyl 4-bromophenylacetate (1.0 eq)

-

3-Pyridylboronic acid (1.2 eq)

-

Catalyst:

(3 mol%) — Selected to prevent aryl exchange. -

Base:

(3.0 eq) — Cesium promotes faster transmetallation than Potassium. -

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

-

Inerting: Charge a reaction vessel with Methyl 4-bromophenylacetate (10 mmol, 2.29 g), 3-Pyridylboronic acid (12 mmol, 1.48 g), and

(30 mmol, 9.77 g). Evacuate and backfill with Argon ( -

Solvation: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

-

Catalysis: Add

(0.3 mmol, 245 mg) under positive Argon flow. -

Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC for the disappearance of the bromide.

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Hexane/EtOAc gradient). Note: The pyridine product is basic; pre-treat silica with 1%

if streaking occurs. -

Hydrolysis (Final Step): Treat the ester with LiOH (2 eq) in THF/Water (1:1) at RT for 2 hours. Acidify to pH 4 with 1M HCl to precipitate the zwitterionic product.

Structure-Activity Relationships (SAR)

Modifications to the this compound core drive potency and selectivity.

Zone A: Heterocycle Variations

-

3-Pyridyl (Parent): Balanced potency.

-

1-Imidazolyl: Often yields higher potency (e.g., Ozagrel) due to stronger heme coordination (

nitrogen). -

3-Quinolyl: Increases hydrophobic bulk, potentially improving selectivity for TX synthase over prostacyclin synthase.

Zone C: Acidic Tail Length

The distance between the nitrogen and the carboxylate is the critical "ruler" for activity.

-

Acetic Acid (1 Carbon): Moderate TXSI activity.

-

Propionic Acid (2 Carbons): Often optimal for dual activity (TXSI + TPRA). See Ridogrel.

-

Acrylic Acid (Rigid 2 Carbons): Restricts conformational freedom, locking the molecule in the active binding mode.

Bioisosteres

Replacing the carboxylic acid can improve pharmacokinetics:

-

Tetrazole: Improves metabolic stability while maintaining acidity (

). -

Sulfonamide: Reduces acidity but can introduce new H-bond interactions.

Visualizations

Synthesis & SAR Logic Flow

This diagram illustrates the synthetic pathway and the logical branch points for derivative generation.

Caption: Synthetic workflow from precursors to the core scaffold and subsequent divergence into high-potency derivatives.

Pharmacophore Binding Mode

This diagram visualizes how the molecule interacts with the Thromboxane Synthase active site.

Caption: Schematic representation of the tripartite binding mode within the TXA2 Synthase active site.

Comparison of Analog Classes

| Analog Class | Structural Modification | Effect on Activity | Representative Drug |

| Acetic Acids | Parent scaffold (n=1) | Moderate TXSI; weak Receptor Antagonism. | This compound |

| Acrylic Acids | Vinyl linker (Rigid) | High TXSI potency; conformational lock. | Ozagrel (Imidazole analog) |

| Propionic Acids | Ethyl linker (n=2) | Balanced Dual Activity (TXSI + TPRA). | Ridogrel |

| Sulfonamides | COOH | Improved lipophilicity; altered selectivity. | Daltroban (related class) |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21091633, 4-(4'-Pyridyl)phenylacetic acid. Retrieved from [Link]

-

Dogne, J. M., et al. (2004). Thromboxane A2 inhibition: from small molecules to large-scale clinical trials. Current Pharmaceutical Design. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

-

O'Connor, S. E., et al. (1994). Characterization of the thromboxane synthase inhibitory activity of ridogrel. British Journal of Pharmacology. Retrieved from [Link]

-

Kato, K., et al. (1985). Synthesis and thromboxane A2 synthase inhibitory activity of 3-pyridyl derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

"4-(3'-Pyridyl)phenylacetic acid" purity and quality specifications

This guide outlines the technical specifications, quality control frameworks, and analytical strategies for 4-(3'-Pyridyl)phenylacetic acid (CAS: 51061-71-3).[1] This compound is a critical bi-aryl building block used in the synthesis of various pharmaceutical candidates, particularly in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) featuring the biphenyl-pyridine pharmacophore.[1]

Chemical Identity & Significance

This compound is a bifunctional intermediate characterized by a phenylacetic acid core substituted at the para position with a 3-pyridyl ring.[1] Its quality is defined not just by assay purity, but by the absence of transition metal catalysts (Palladium) and specific regioisomers generated during cross-coupling reactions.

| Attribute | Specification Details |

| Chemical Name | This compound |

| CAS Number | 51061-71-3 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Structure | HOOC-CH₂-(C₆H₄)-(C₅H₄N) |

| Key Function | Pharmacophore scaffold (Biphenyl-pyridine motif) |

Synthesis-Driven Impurity Profiling

To establish robust specifications, one must understand the genesis of impurities.[1][2] This compound is industrially synthesized via Suzuki-Miyaura cross-coupling of 4-chlorophenylacetic acid (or its ester) with 3-pyridylboronic acid.[1] This route dictates the Critical Quality Attributes (CQAs).

Impurity Origin Pathway

The following diagram maps the synthesis pathway to potential impurities, providing the logic for the specification limits.

Figure 1: Impurity genealogy in Suzuki coupling. Impurities A and B are critical process-related impurities that must be monitored by HPLC.

Comprehensive Specification Framework

The following specifications are recommended for "Pharma-Grade" intermediates intended for GMP downstream processing.

Table 1: Quality Specifications

| Test Parameter | Method | Specification Limit | Rationale |

| Appearance | Visual | White to off-white powder | Colored impurities often indicate Pd residues or oxidation.[1] |

| Identification | ¹H-NMR / IR | Conforms to structure | Verifies the 3-pyridyl vs. 4-pyridyl substitution pattern.[1] |

| Assay (Purity) | HPLC (Area %) | ≥ 98.0% | Standard for late-stage intermediates.[1] |

| Assay (Titration) | Acid-Base | 97.0% – 102.0% | Cross-verification of the carboxylic acid content.[1] |

| Impurity A (Phenylacetic acid) | HPLC | ≤ 0.5% | Common byproduct from starting material dehalogenation.[1] |

| Impurity B (Dimer) | HPLC | ≤ 0.2% | Homocoupling byproduct; difficult to remove downstream.[1] |

| Any Unspecified Impurity | HPLC | ≤ 0.10% | ICH Q3A threshold for reporting.[1] |

| Total Impurities | HPLC | ≤ 2.0% | Ensures overall process control. |

| Loss on Drying (LOD) | Gravimetric | ≤ 1.0% | Controls moisture content affecting stoichiometry.[1] |

| Residue on Ignition (ROI) | USP <281> | ≤ 0.5% | Controls inorganic salt load (borates/carbonates).[1] |

| Palladium (Pd) | ICP-MS | ≤ 20 ppm | Critical for drug safety; Pd is difficult to purge later.[1] |

Analytical Methodologies

Trustworthy data requires validated methods. The bifunctional nature of the molecule (acidic tail + basic pyridine ring) requires careful pH control in HPLC to prevent peak tailing.

A. HPLC Method (Purity & Related Substances)

-

Principle: Reverse Phase Chromatography (RP-HPLC) with gradient elution.[1]

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5). Low pH ensures the carboxylic acid is protonated (neutral) and the pyridine is protonated (cationic), improving retention and peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (λ_max for biphenyl system).

-

System Suitability:

-

Tailing Factor (T): < 1.5 for main peak.

-

Resolution (R): > 2.0 between Product and Impurity A (Phenylacetic acid).

-

B. Palladium Determination (ICP-MS)

Due to the use of Pd catalysts, standard colorimetric heavy metal tests (USP <231>) are insufficient.

-

Digestion: Microwave digestion with HNO₃/HCl.

-

Standardization: Internal standard (Yttrium or Indium).

-

Limit: NMT 20 ppm (Strict limit required if the next step is the final API synthesis).

Quality Control Decision Tree

This workflow ensures that only batches meeting the strict "Suzuki-Grade" criteria are released.

Figure 2: QC Release Logic. Note that Palladium content is a "Gatekeeper" specification; failure here mandates reprocessing (e.g., scavenger resin treatment).[1]

Handling and Stability

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen). The pyridine ring is susceptible to N-oxidation over time if exposed to air/light.[1]

-

Safety: Irritant (H315, H319).[3] Use standard PPE.

-

Retest Period: 24 months from manufacture date if stored in sealed aluminum moisture-barrier bags.[1]

References

-

Chemical Identity & Properties : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21091633, 4-(4'-Pyridyl)phenylacetic acid (Isomer Reference). Retrieved from [Link](Note: Used for structural property correlation of the pyridyl-phenylacetic acid class).[1]

-

Synthesis Methodology : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text for the synthesis method described).

-

Impurity Guidelines : International Council for Harmonisation (ICH).[2] ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

- Analytical Validation: U.S. Pharmacopeia (USP). <1225> Validation of Compendial Procedures. (Standard framework for the HPLC method proposed).

Sources

"4-(3'-Pyridyl)phenylacetic acid" potential research applications

The following technical guide provides an in-depth analysis of 4-(3'-Pyridyl)phenylacetic acid (CAS: 51061-71-3), a critical biaryl scaffold used in medicinal chemistry and materials science.

A Versatile Zwitterionic Scaffold for Medicinal Chemistry and Crystal Engineering

Executive Summary

This compound (CAS: 51061-71-3) is a bifunctional organic ligand characterized by a phenylacetic acid core substituted at the para position with a 3-pyridyl group.[1][2] This compound represents a privileged scaffold in drug discovery, serving as a bioisostere for biphenyl systems where improved aqueous solubility and specific hydrogen-bonding interactions are required.

Beyond pharmaceutical applications, the molecule’s distinct ditopic nature—possessing both a hard oxygen donor (carboxylate) and a borderline soft nitrogen donor (pyridine)—makes it a high-value linker in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. This guide outlines its physicochemical profile, validated synthetic protocols, and primary applications in therapeutic development and materials science.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The molecule exists as a zwitterion in neutral aqueous media due to the basicity of the pyridine nitrogen (

| Property | Specification |

| IUPAC Name | 2-[4-(pyridin-3-yl)phenyl]acetic acid |

| CAS Number | 51061-71-3 |

| Molecular Formula | |

| Molecular Weight | 213.23 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, MeOH, dilute acid/base; sparingly soluble in water (neutral pH) |

| pKa Values | ~4.3 (Carboxyl), ~5.2 (Pyridinium) |

| LogP | ~1.9 (Predicted) |

Synthetic Utility & Protocols

The synthesis of this compound is classically achieved via Suzuki-Miyaura cross-coupling , a robust palladium-catalyzed reaction that couples an aryl halide with an aryl boronic acid. This route is preferred over Gomberg-Bachmann reactions due to higher regioselectivity and milder conditions.

Validated Synthetic Protocol

Objective: Synthesis of this compound from 4-bromophenylacetic acid.

Reagents:

-

Substrate: 4-Bromophenylacetic acid (1.0 eq)

-

Coupling Partner: 3-Pyridylboronic acid (1.2 eq)

-

Catalyst:

(0.03 eq) or -

Base: Sodium Carbonate (

, 2.0 M aqueous solution) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

-

Inerting: Charge a round-bottom flask with 4-bromophenylacetic acid, 3-pyridylboronic acid, and the Pd catalyst. Evacuate and backfill with Argon (

) three times. -

Solvation: Add degassed 1,4-dioxane and the aqueous base solution via syringe.

-

Reflux: Heat the mixture to 90°C for 12–16 hours under vigorous stirring. Monitor reaction progress via LC-MS (Target Mass: 214.1

). -

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black.

-

Acidification: Adjust the pH of the filtrate to ~4.0 using 1M HCl. The zwitterionic product will precipitate.

-

Purification: Collect the solid by filtration. Recrystallize from Ethanol/Water to achieve >98% purity.

Mechanistic Pathway (Graphviz)

Therapeutic Applications (Medicinal Chemistry)

In drug discovery, the this compound scaffold acts as a critical intermediate for synthesizing inhibitors of specific enzymes and receptors involved in cardiovascular and inflammatory pathways.

Thromboxane A2 Synthase Inhibition

The 3-pyridyl moiety is a well-established pharmacophore for inhibiting Thromboxane A2 Synthase (TXAS) . The basic nitrogen atom of the pyridine ring coordinates with the heme iron of the enzyme, blocking substrate binding.

-

Mechanism: The phenylacetic acid tail mimics the arachidonic acid substrate, positioning the pyridine to ligate the Heme-Fe(II).

-

Relevance: Structurally analogous to Ozagrel and Ridogrel , this scaffold allows researchers to modulate lipophilicity and potency by altering the linker length (acetic acid vs. acrylic acid).

GPIIb/IIIa Antagonists

The compound serves as a "cap" or linker in the design of non-peptide fibrinogen receptor antagonists. The carboxylic acid group forms an ionic bond with the arginine residue in the binding pocket (mimicking the Aspartate of the RGD sequence), while the biaryl system provides a rigid spacer to correctly orient the basic pharmacophore.

Bioisosterism in NSAIDs

The scaffold is investigated as a nitrogen-containing bioisostere of biphenylacetic acid NSAIDs (e.g., Felbinac ).

-

Advantage: The pyridine ring increases water solubility and introduces a pH-dependent ionization center, potentially reducing gastric irritation associated with highly lipophilic acids.

Materials Science Applications (MOFs)[4]

The compound is highly valued in Crystal Engineering for constructing Metal-Organic Frameworks (MOFs). Its ditopic nature allows it to bridge metal nodes, forming porous 2D or 3D networks.

-

Coordination Modes:

-

N-Donor: The pyridine nitrogen binds to soft metals (Zn, Cu, Ag).

-

O-Donor: The carboxylate binds to hard metals (lanthanides) or forms paddle-wheel clusters with Cu/Zn.

-

-

Application: These MOFs are utilized for gas storage (

,

MOF Assembly Logic (Graphviz)

Safety & Handling

-

Hazard Classification: Irritant (Xi).

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The carboxylic acid is stable, but the pyridine ring can be susceptible to N-oxidation if exposed to strong oxidizers over prolonged periods.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21091633, this compound. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Chen, B., et al. (2009).Metal-Organic Frameworks as Functional Materials. Chemical Reviews.

Sources

"4-(3'-Pyridyl)phenylacetic acid" as a chemical intermediate

An In-depth Technical Guide to 4-(3'-Pyridyl)phenylacetic Acid as a Chemical Intermediate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a bifunctional molecule of significant interest in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Its structure, which combines a reactive carboxylic acid moiety with the versatile pyridine ring system, makes it a highly valuable building block for creating complex molecular architectures. This guide provides an in-depth examination of its synthesis, chemical properties, reactivity, and applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will explore the causality behind common experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of chemical synthesis, intermediates are the linchpins that enable the construction of complex target molecules. This compound stands out due to its dual functionality. The phenylacetic acid core provides a handle for straightforward derivatization through its carboxylic acid group, while the 3-pyridyl substituent introduces a key heterocyclic motif. Pyridine rings are among the most prevalent heterocyclic structures found in pharmaceutical products, valued for their ability to engage in hydrogen bonding, act as a basic center, and coordinate with metal ions.[1][2]

The strategic placement of the pyridine at the 4-position of the phenyl ring and its 3-substitution pattern creates a specific spatial and electronic arrangement that is often exploited in the design of targeted therapeutics. This guide will dissect the synthesis of this key intermediate and illuminate its transformation into more complex derivatives.

Physicochemical & Structural Properties

A thorough understanding of a chemical's properties is fundamental to its effective use. The data below, compiled from authoritative sources, provides a snapshot of this compound's key characteristics.

| Property | Value | Source |

| IUPAC Name | 2-(4-(pyridin-3-yl)phenyl)acetic acid | PubChem |

| Molecular Formula | C₁₃H₁₁NO₂ | PubChem[3] |

| Molecular Weight | 213.23 g/mol | PubChem |

| Monoisotopic Mass | 213.07898 Da | PubChem[3] |

| CAS Number | 89943-49-7 | - |

| Predicted XlogP | 1.9 | PubChem[3] |

| Appearance | Typically an off-white to pale yellow solid | General Knowledge |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol.[4] | General Knowledge |

Note: Some properties are for the general class of substituted phenylacetic acids or isomers and should be confirmed experimentally for this specific compound.

Core Synthesis Strategies: Building the Biaryl Scaffold

The primary challenge in synthesizing this compound lies in the efficient construction of the C(sp²)-C(sp²) bond between the phenyl and pyridyl rings. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard and most robust method for this transformation.[5][6]

The general approach involves coupling a phenylacetic acid derivative bearing a boronic acid (or ester) with a halogenated pyridine, or the reverse, coupling a halophenylacetic acid ester with a pyridineboronic acid. The latter is often preferred to avoid self-coupling or degradation of the more sensitive phenylboronic acid component.

Caption: Generalized Suzuki-Miyaura coupling workflow for synthesis.

Detailed Synthetic Protocol: A Self-Validating System

This protocol describes a reliable method starting from commercially available materials. The rationale behind each step is explained to ensure a deep understanding of the process.

Experiment: Synthesis of this compound via Suzuki Coupling

-

Objective: To synthesize the title compound with high purity and yield.

-

Core Logic: The C-C bond is formed using a palladium catalyst which facilitates the coupling between an aryl bromide and an aryl boronic acid. An ester is used as a protecting group for the carboxylic acid to prevent interference with the basic conditions of the reaction. The final step is a simple hydrolysis to yield the desired acid.

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere is Critical):

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Ethyl 2-(4-bromophenyl)acetate (1.0 eq), Pyridine-3-boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).[5]

-

Causality: The excess boronic acid ensures complete consumption of the limiting bromide. K₂CO₃ is the base required to activate the boronic acid for the transmetalation step in the catalytic cycle.

-

Evacuate and backfill the flask with nitrogen three times. This is crucial as oxygen can deactivate the palladium catalyst, leading to failed or low-yield reactions.

-

-

Catalyst Addition and Reaction:

-

Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the flask.

-

Add a degassed solvent mixture of Toluene and Water (4:1 ratio).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

-

Causality: The biphase solvent system helps dissolve both the organic reactants and the inorganic base. Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

-

-

Workup and Extraction:

-

Cool the reaction to room temperature. Dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel. Wash sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

-

Causality: The aqueous washes remove the inorganic base and salts. Brine helps to break any emulsions and further dry the organic layer.

-

-

Purification of the Intermediate Ester:

-

Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. This step removes unreacted starting materials and catalyst residues.

-

-

Ester Hydrolysis:

-

Dissolve the purified ethyl ester in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature for 4-6 hours until TLC analysis shows complete consumption of the ester.

-

Causality: NaOH saponifies the ester to its corresponding carboxylate salt, which is water-soluble.

-

Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH ~4-5 with 1N HCl.

-

A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford pure this compound.

-

Chemical Reactivity: The Intermediate in Action

The utility of this compound stems from the reactivity of its carboxylic acid group. This functional group is a gateway to a vast array of derivatives, most notably amides and esters, which are common moieties in active pharmaceutical ingredients (APIs).[6]

Caption: Key reactions of the carboxylic acid moiety.

Application in Drug Discovery: Amide Bond Formation

Amide coupling is arguably the most important reaction for this intermediate in a drug development context. The resulting aryl acetamides are found in numerous drug candidates.[7]

Experiment: Synthesis of 2-(4-(pyridin-3-yl)phenyl)-N-benzylacetamide

-

Objective: To demonstrate the utility of the title compound as an intermediate by coupling it with a primary amine.

-

Core Logic: Standard peptide coupling reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable).

Step-by-Step Methodology:

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add HBTU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 20 minutes at room temperature.

-

Causality: HBTU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DIPEA is a non-nucleophilic base that scavenges the acid produced, driving the reaction forward.

-

-

Amine Addition:

-

Add benzylamine (1.05 eq) to the activated mixture.

-

Stir the reaction at room temperature for 3-5 hours, monitoring by TLC or LC-MS.

-

-

Workup and Purification:

-

Once the reaction is complete, pour the mixture into water, which will often precipitate the crude product.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude amide by column chromatography or recrystallization to yield the final product.

-

This protocol can be adapted for a wide variety of amines, making this compound a versatile starting point for building libraries of potential drug candidates for structure-activity relationship (SAR) studies.[7]

Conclusion and Future Outlook

This compound is more than just a molecule; it is a strategic tool for chemical innovation. Its robust synthesis via well-established cross-coupling chemistry and the predictable reactivity of its carboxylic acid handle provide a reliable platform for molecular construction. As the demand for novel therapeutics with precisely defined structures continues to grow, the importance of versatile and well-characterized intermediates like this one will only increase. Future work may focus on developing more sustainable, C-H activation-based synthetic routes or expanding its use in fields beyond pharmaceuticals, such as organic electronics or functional polymers.[8]

References

- Source: Sciencemadness.

- Title: Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids Source: ResearchGate URL

-

Title: Phenylacetic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Source: Inventiva Pharma URL: [Link]

-

Title: Phenylacetic acid - Sciencemadness Wiki Source: Sciencemadness.org URL: [Link]

-

Title: Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives Source: MDPI URL: [Link]

-

Title: Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine Source: National Institutes of Health (NIH) URL: [Link]

-

Title: this compound (C13H11NO2) Source: PubChem URL: [Link]

-

Title: 4-(4'-Pyridyl)phenylacetic acid | C13H11NO2 Source: PubChem URL: [Link]

-

Title: this compound (C13H11NO2) Source: PubChemLite URL: [Link]

-

Title: Pd-Catalyzed Remote Meta-C–H Functionalization of Phenylacetic Acids Using a Pyridine Template Source: ACS Publications URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C13H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. 3,4-(METHYLENEDIOXY)PHENYLACETIC ACID | 2861-28-1 [chemicalbook.com]

- 5. inventivapharma.com [inventivapharma.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Pyridylphenylacetic Acid Scaffold: Bioisosteric Evolution in Drug Discovery

This guide serves as a technical deep-dive into the Pyridylphenylacetic Acid (PPAA) scaffold, a critical structural motif in medicinal chemistry. Rather than a single "blockbuster" drug, PPAAs represent a strategic evolution in the design of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), Thromboxane A2 synthase inhibitors, and recent BACE-1 inhibitors for Alzheimer's disease.

Executive Summary

Pyridylphenylacetic acids (PPAAs) constitute a class of pharmacophores derived from the traditional phenylacetic acid NSAID scaffold (e.g., Diclofenac, Alclofenac). Their development stems from the medicinal chemistry principle of bioisosterism , where a phenyl ring is replaced by a pyridine ring to modulate physicochemical properties—specifically lipophilicity (

This guide analyzes the transition from Biphenylacetic Acids (like Felbinac) to Pyridylphenylacetic Acids , detailing the synthetic methodologies (Suzuki-Miyaura cross-coupling) and the biological rationale (gastric safety and target selectivity) behind this structural shift.

Historical & Mechanistic Context

The Phenylacetic Acid Problem

The history of PPAAs is inextricably linked to the limitations of early arylacetic acid NSAIDs.

-

The Precursors: Drugs like Diclofenac and Alclofenac proved highly effective COX inhibitors but suffered from significant gastrointestinal (GI) toxicity.

-

The Mechanism of Toxicity: The high acidity of the carboxylic acid moiety (

), combined with high lipophilicity, caused "ion trapping" in gastric mucosal cells, leading to ulcers. -

The Biphenyl Era: Researchers developed Felbinac (4-biphenylacetic acid) to improve metabolic stability, but solubility issues persisted.

The Pyridine Solution (Bioisosterism)

The introduction of a pyridine ring into the biphenyl scaffold marked a turning point. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and alters the electronic landscape of the molecule.

| Property | Biphenylacetic Acid | Pyridylphenylacetic Acid | Benefit of Pyridine |

| LogP (Lipophilicity) | High (> 3.5) | Moderate (2.0 - 3.0) | Improved bioavailability; reduced tissue accumulation. |

| Aqueous Solubility | Low | Moderate/High | Pyridine nitrogen can be protonated/solvated. |

| Metabolic Stability | Prone to hydroxylation | Tunable | Nitrogen position blocks specific metabolic soft spots. |

| Target Selectivity | COX-1/COX-2 | Tunable (COX/TxA2) | Nitrogen lone pair allows specific enzyme pocket anchoring. |

Modern Applications: Beyond NSAIDs

While initially designed for inflammation, the PPAA scaffold has evolved:

-

Thromboxane A2 Synthase Inhibitors: The basic nitrogen coordinates with the heme iron of the synthase enzyme (e.g., analogs of Ozagrel ).

-

BACE-1 Inhibitors (Alzheimer's): Recent studies (e.g., EVP-0015962 derivatives) utilized the pyridine moiety to interact with Ser229 in the BACE-1 active site, achieving a 15-fold potency improvement over the biphenyl core [1].

Structural Evolution Pathway

The following diagram illustrates the logical progression from simple phenylacetic acids to the advanced pyridyl scaffold.

Figure 1: Structural evolution from nephrotoxic phenylacetic acids to the optimized pyridylphenylacetic acid pharmacophore.

Technical Synthesis Protocol

The synthesis of 4-(2-pyridyl)phenylacetic acid is the industry-standard benchmark for this scaffold. The most robust method utilizes a Suzuki-Miyaura Cross-Coupling followed by hydrolysis.

Retrosynthetic Analysis

-

Target: 4-(2-pyridyl)phenylacetic acid.

-

Disconnection: Biaryl bond.

-

Precursors: 4-Bromophenylacetic acid ester + 2-Pyridylboronic acid (or ester).

Step-by-Step Protocol

Phase A: Esterification (Protection)

-

Dissolve 4-bromophenylacetic acid (10 mmol) in MeOH (50 mL).

-

Add catalytic

(0.5 mL). -

Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Concentrate and neutralize to yield Methyl 4-bromophenylacetate .

Phase B: Suzuki-Miyaura Coupling

-

Reagents: Methyl 4-bromophenylacetate (1.0 eq), 2-Pyridylboronic acid MIDA ester (1.2 eq).

-

Catalyst:

(3 mol%). -

Base/Solvent:

(3.0 eq) in 1,4-Dioxane/Water (4:1). -

Condition: Degas with Argon for 15 mins. Heat to 90°C for 12 hours.

-

Note: The use of MIDA boronates is recommended for pyridine couplings to prevent protodeboronation, a common failure mode with pyridines [2].

-

-

Workup: Dilute with EtOAc, wash with brine, dry over

. Purify via flash chromatography.

Phase C: Hydrolysis

-

Dissolve the coupled ester in THF/Water (1:1).

-

Add LiOH (2.0 eq). Stir at RT for 2 hours.

-

Critical Step: Adjust pH to ~5.0 using 1M HCl. The zwitterionic nature of the pyridine-acid product requires precise pH control for precipitation.

-

Filter the white precipitate: 4-(2-pyridyl)phenylacetic acid .

Synthesis Workflow Diagram

Figure 2: Optimized synthetic route for the generation of the PPAA scaffold.

Comparative Data: PPAA vs. Traditional NSAIDs

The following table highlights why researchers switch to the PPAA scaffold during Lead Optimization.

| Parameter | Diclofenac (Phenyl) | Felbinac (Biphenyl) | PPAA (Pyridyl) |

| GI Ulcer Index | High | Moderate | Low |

| Water Solubility | 2.4 mg/L | < 1 mg/L | ~50 mg/L |

| Half-life ( | 1-2 hrs | 11 hrs | Tunable (4-8 hrs) |

| Primary Target | COX-1/2 | COX-1/2 | COX-2 / TxA2 / BACE-1 |

References

-

BACE-1 and γ-Secretase as Therapeutic Targets for Alzheimer's Disease. National Institutes of Health (NIH) / PubMed Central. The study details the SAR evolution from biphenylacetic acid to pyridine derivatives (Compounds 39 vs 40) for improved enzyme potency.

-

High-Speed Optimization of Inhibitors... Scale-out of NSAID biphenylacetic acid. ResearchGate. Describes the Suzuki-Miyaura protocols relevant to this scaffold.

-

Recent Developments in Chimeric NSAIDs. ResearchGate. Reviews the structural modifications of NSAIDs to reduce GI toxicity, including heteroaryl substitutions.

-

Synthesis of 4-Pyridin-2-yl-phenylacetic acid. Chem-Impex / PubChem. Physical properties and CAS data (51061-67-7) for the core scaffold.

Technical Guide: Basic Reactivity of the Pyridyl Group in 4-(3'-Pyridyl)phenylacetic Acid

[1][2][3][4]

Executive Summary

This compound (CAS: 51061-71-3) is a bifunctional ampholyte containing a basic pyridine nitrogen and an acidic carboxylic acid.[1][2][3][4] Unlike its 2-pyridyl and 4-pyridyl isomers, the 3-pyridyl (meta) orientation prevents direct resonance conjugation between the nitrogen lone pair and the biaryl linkage.[1][2][3][4] This structural isolation preserves the nitrogen’s basicity and nucleophilicity, making it a distinct handle for salt formation, metal coordination, and prodrug derivatization.[4]

This guide provides the mechanistic grounding and validated protocols to manipulate the pyridyl group without compromising the phenylacetic acid tail.[3]

Electronic Structure & Basicity

To predict reactivity, one must understand the electronic environment of the nitrogen atom.

Inductive vs. Resonance Effects

In the 3-pyridyl isomer, the nitrogen atom is located at the meta position relative to the phenyl ring connection.[2]

-

Resonance: There is no direct resonance conjugation between the nitrogen lone pair and the phenyl ring.[3] The lone pair remains in an

orbital orthogonal to thengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Induction: The phenyl group acts as a weak electron-withdrawing group (EWG) via the

-framework.[2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Consequence: The basicity of the 3-pyridyl nitrogen (

) is slightly lower than unsubstituted pyridine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

The Zwitterionic Equilibrium

The molecule possesses two ionizable groups with overlapping

-

Phenylacetic Acid:

[2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

3-Phenylpyridinium:

[2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Since

Figure 1: pH-dependent speciation and tautomeric equilibrium.[1][2][3][4] In water, the zwitterion dominates near pH 4.5.[2][4]

Core Reactivity & Protocols[2][4][5]

Protonation & Salt Formation (Solubility Engineering)

The most direct exploitation of the pyridyl basicity is salt formation to modulate solubility. The 3-pyridyl nitrogen is sterically accessible, allowing formation of salts with mineral and organic acids.[1][2]

Protocol: Preparation of the Hydrochloride Salt Purpose: To convert the zwitterionic solid into a water-soluble cationic salt.[1][2]

-

Dissolution: Suspend 1.0 eq (100 mg) of this compound in anhydrous Ethanol (2 mL).

-

Acidification: Add 1.1 eq of 1M HCl in Ethanol dropwise at 0°C.

-

Crystallization: Add Diethyl Ether (5 mL) slowly until turbidity persists.

-

Isolation: Filter the white precipitate and dry under vacuum.

N-Oxidation (Metabolic Simulation)

Pyridyl N-oxides are common metabolites and valuable synthetic intermediates.[1][2][3][4] The 3-pyridyl nitrogen can be selectively oxidized using meta-chloroperbenzoic acid (mCPBA).[1][2][3][4]

Protocol: Selective N-Oxidation

-

Protection (Optional but Recommended): Esterify the carboxylic acid (e.g., Methyl ester) to prevent solubility issues, though the free acid can be used in polar solvents.[4]

-

Reaction: Dissolve substrate in DCM. Add 1.1 eq mCPBA at 0°C. Warm to RT and stir for 3 hours.

-

Workup: Wash with sat. NaHCO₃ (removes mCBA byproduct).[1][2][3][4]

-

Mechanism: The electrophilic oxygen of the peracid attacks the nucleophilic nitrogen lone pair.[1][3]

Metal Coordination (Pd/Pt Ligand)

The 3-phenylpyridine motif is a known ligand for transition metals.[1][2][3][4] Unlike 2-phenylpyridine, which forms cyclometallated (

-

Application: This moiety can bind Palladium(II) in catalytic cycles, potentially poisoning catalysts if not accounted for during cross-coupling reactions involving this scaffold.[1][3][4]

-

Mitigation: When performing Suzuki couplings to synthesize this molecule, use phosphine ligands with higher affinity for Pd than the pyridine nitrogen (e.g., XPhos, SPhos) to prevent product inhibition.[2][4]

Reaction Workflow Diagram

The following diagram illustrates the divergent synthetic pathways accessible via the pyridine nitrogen.

Figure 2: Functionalization pathways for the 3-pyridyl moiety.[1][2][3]

Quantitative Data Summary

| Property | Value (Approx) | Significance |

| Pyridine pKa | 4.8 | Moderate base; exists as cation at physiological pH (stomach) but neutral in blood (pH 7.4).[1][2][3][4] |

| Acid pKa | 4.3 | Weak acid; ionized (COO⁻) at physiological pH.[1][2][3][4] |

| LogP (Neutral) | 1.95 | Moderate lipophilicity; good membrane permeability.[1][2][3][4] |

| Isoelectric Point (pI) | ~4.55 | Point of minimum solubility; critical for purification/precipitation.[1][2][3][4] |

| N-Hybridization | Lone pair is orthogonal to |

References

-

Synthesis and Properties of Phenylacetic Acid Derivatives Source: National Center for Biotechnology Information.[1][2][3][4] (2025).[1][2][3][4][5][6] PubChem Compound Summary for CID 2760513, this compound. URL:[Link]2][4]

-